Cas no 1082467-39-7 (5-bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde)

5-bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde
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- MDL: MFCD11589340
- Inchi: 1S/C13H8BrNOS/c14-8-3-4-11-9(6-8)10(7-16)13(15-11)12-2-1-5-17-12/h1-7,15H
- InChI Key: UDEWVAQNMBKVEX-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(Br)C=C2)C(C=O)=C1C1SC=CC=1
5-bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM263302-1g |
5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde |
1082467-39-7 | 95%+ | 1g |
$1481 | 2023-03-01 | |
A2B Chem LLC | AJ28350-5g |
5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde |
1082467-39-7 | 95+% | 5g |
$3294.00 | 2024-04-20 | |
A2B Chem LLC | AJ28350-50g |
5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde |
1082467-39-7 | 95+% | 50g |
$10584.00 | 2024-04-20 | |
A2B Chem LLC | AJ28350-100g |
5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde |
1082467-39-7 | 95+% | 100g |
$15005.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193112-1g |
5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde |
1082467-39-7 | 98% | 1g |
¥14440.00 | 2024-08-09 | |
A2B Chem LLC | AJ28350-1g |
5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde |
1082467-39-7 | 95+% | 1g |
$1505.00 | 2024-04-20 | |
abcr | AB425239-1 g |
5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde |
1082467-39-7 | 1g |
€893.00 | 2023-04-23 | ||
abcr | AB425239-1g |
5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde; . |
1082467-39-7 | 1g |
€893.00 | 2025-03-19 | ||
A2B Chem LLC | AJ28350-25g |
5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde |
1082467-39-7 | 95+% | 25g |
$7142.00 | 2024-04-20 | |
A2B Chem LLC | AJ28350-10g |
5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde |
1082467-39-7 | 95+% | 10g |
$4813.00 | 2024-04-20 |
5-bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde Related Literature
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
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Oliver D. John Food Funct., 2020,11, 6946-6960
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
Additional information on 5-bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde
5-Bromo-2-(Thiophen-2-Yl)-1H-Indole-3-Carbaldehyde: A Comprehensive Overview
5-Bromo-2-(Thiophen-2-Yl)-1H-Indole-3-Carbaldehyde, also known by its CAS number 1082467-39-7, is a highly specialized organic compound with significant potential in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of indole derivatives, which have been extensively studied due to their diverse biological activities and structural versatility. The presence of a bromine atom at the 5-position and a thiophene ring at the 2-position introduces unique electronic and steric properties, making it a valuable molecule for further research and development.
The indole core of this compound is a well-known scaffold in drug discovery, often associated with activities such as anti-inflammatory, antioxidant, and anticancer properties. The thiophene moiety, on the other hand, is known for its ability to enhance the compound's solubility and bioavailability, which are critical factors in drug design. Recent studies have highlighted the potential of 5-Bromo-2-(Thiophen-2-Yl)-1H-Indole derivatives in targeting specific biological pathways, particularly those involved in neurodegenerative diseases and cancer.
In terms of synthesis, 5-Bromo-2-(Thiophen-2-Yl)-1H-indole can be prepared through various routes, including Suzuki coupling reactions and Stille cross-coupling methods. These methods allow for precise control over the substitution pattern and regioselectivity, enabling the creation of diverse analogs for biological evaluation. The aldehyde group at the 3-position of the indole ring adds another layer of functionality, making it amenable to further chemical modifications such as condensation reactions or click chemistry.
Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of this compound with biological targets. For instance, molecular docking studies have revealed that 5-Bromo-thiophene-indole-carbaldehyde exhibits strong binding affinity towards certain protein kinases, suggesting its potential as a lead compound in kinase inhibitor development. Additionally, in vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, underscoring its role as a promising candidate for anticancer therapy.
The integration of green chemistry principles into the synthesis of this compound has also been a focus of recent research efforts. By employing catalytic systems and minimizing waste generation, scientists have developed more sustainable routes for producing CAS No 1082467-39-7. These eco-friendly methods not only reduce environmental impact but also lower production costs, making large-scale synthesis more feasible.
In conclusion, 5-Bromo-thiophene-indole-carbaldehyde represents a cutting-edge molecule with immense potential in drug discovery and development. Its unique structure, combined with advanced synthetic techniques and computational tools, positions it as a key player in addressing unmet medical needs. As research continues to unfold, this compound is expected to contribute significantly to the advancement of therapeutic agents targeting complex diseases such as cancer and neurodegenerative disorders.
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